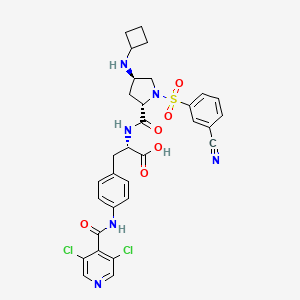

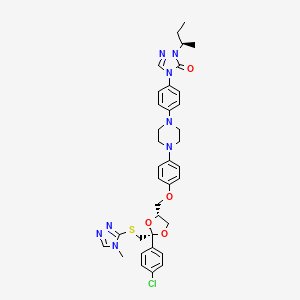

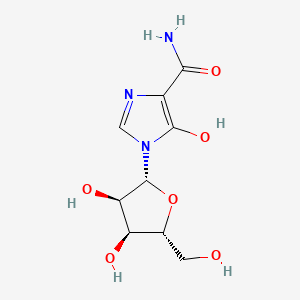

Clasto-lactacystin β-lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥穆拉德是一种来源于链霉菌发酵的次级代谢产物。它是一种强效且选择性的20S蛋白酶体抑制剂,20S蛋白酶体是一个大型蛋白质复合物,负责降解细胞中不需要或受损的蛋白质。 奥穆拉德是乳酸菌素的转化产物,乳酸菌素本身不具有抗蛋白酶体活性,但在生理条件下会转化为奥穆拉德 .

科学研究应用

奥穆拉德具有广泛的科学研究应用,包括:

化学: 用作研究蛋白酶体功能和抑制的工具.

生物学: 有助于理解蛋白质降解途径和细胞稳态.

医学: 正在研究其在治疗癌症、神经退行性疾病和感染等疾病方面的潜在治疗应用.

工业: 用于开发用于各种应用的蛋白酶体抑制剂.

作用机制

奥穆拉德通过共价修饰20S蛋白酶体的活性位点苏氨酸残基来发挥作用。 这种修饰抑制了蛋白酶体的蛋白水解活性,阻止了蛋白质的降解,导致细胞中受损或错误折叠的蛋白质积累 . 蛋白酶体的抑制可以诱导细胞死亡,使奥穆拉德成为治疗癌症和其他疾病的潜在治疗剂 .

生化分析

Biochemical Properties

Clasto-lactacystin beta-lactone plays a crucial role in biochemical reactions by targeting the 20S proteasome, a core component of the ubiquitin-proteasome pathway responsible for protein degradation. It irreversibly alkylates the N-terminal threonine of the proteasome’s beta subunit, leading to the inhibition of proteolytic activities . This interaction results in the accumulation of ubiquitinated proteins, which are typically marked for degradation . The compound’s specificity and potency make it a valuable tool for studying proteasome function and protein turnover.

Cellular Effects

Clasto-lactacystin beta-lactone exerts significant effects on various cell types and cellular processes. By inhibiting the proteasome, it disrupts protein degradation, leading to the accumulation of misfolded or damaged proteins . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, clasto-lactacystin beta-lactone has been shown to induce cell cycle arrest and apoptosis by preventing the degradation of pro-apoptotic factors . Additionally, it influences the presentation of antigens by major histocompatibility complex class I molecules, impacting immune responses .

Molecular Mechanism

The molecular mechanism of clasto-lactacystin beta-lactone involves its irreversible binding to the 20S proteasome. The compound specifically targets the N-terminal threonine of the proteasome’s beta subunit, forming a covalent bond that inhibits proteolytic activity . This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell . The resulting disruption of protein homeostasis triggers various cellular responses, including cell cycle arrest, apoptosis, and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clasto-lactacystin beta-lactone can vary over time. The compound is known to be rapidly hydrolyzed in aqueous buffers, which can affect its stability and potency . Studies have shown that clasto-lactacystin beta-lactone can inhibit proteasome activity within hours of exposure, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of proteasome activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of clasto-lactacystin beta-lactone in animal models are dose-dependent. At lower doses, the compound effectively inhibits proteasome activity without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and impaired cellular function . Studies have demonstrated that clasto-lactacystin beta-lactone can induce apoptosis and inhibit tumor growth in animal models of cancer, highlighting its potential therapeutic applications .

Metabolic Pathways

Clasto-lactacystin beta-lactone is involved in the ubiquitin-proteasome pathway, a critical metabolic pathway for protein degradation. The compound interacts with the 20S proteasome, inhibiting its proteolytic activity and preventing the degradation of ubiquitinated proteins . This inhibition affects metabolic flux and can lead to the accumulation of specific metabolites within the cell . The compound’s role in this pathway underscores its importance in regulating protein homeostasis and cellular function.

Transport and Distribution

Within cells, clasto-lactacystin beta-lactone is transported and distributed to various cellular compartments. The compound is cell-permeable, allowing it to enter cells and interact with the proteasome . It is believed to be distributed throughout the cytoplasm, where it exerts its inhibitory effects on the proteasome . The transport and distribution of clasto-lactacystin beta-lactone are essential for its ability to effectively inhibit proteasome activity and impact cellular processes.

Subcellular Localization

Clasto-lactacystin beta-lactone primarily localizes to the cytoplasm, where it interacts with the 20S proteasome . The compound’s cell-permeable nature allows it to access the proteasome within the cytoplasm and inhibit its activity . This subcellular localization is crucial for the compound’s ability to disrupt protein degradation and induce cellular responses. Additionally, the compound’s interaction with the proteasome may be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

准备方法

合成路线及反应条件

奥穆拉德的合成涉及几个关键步骤,包括Ugi四组分缩合反应制备高度官能化的焦谷氨酸衍生物 . 取代脯氨酸酯的立体选择性烷基化是奥穆拉德及其类似物合成的另一个关键步骤 . 奥穆拉德的全合成已通过多种方法实现,包括不对称烯酮[2+2]环加成反应 .

工业生产方法

奥穆拉德的工业生产通常涉及微生物发酵,然后进行化学转化。 发酵过程利用链霉菌产生乳酸菌素,然后通过化学反应在受控条件下转化为奥穆拉德 .

化学反应分析

反应类型

奥穆拉德经历了几种类型的化学反应,包括:

氧化: 奥穆拉德可以被氧化形成各种衍生物。

还原: 还原反应可以改变奥穆拉德中的官能团。

取代: 取代反应可以在奥穆拉德分子中引入不同的取代基。

常用试剂和条件

用于奥穆拉德合成和修饰的常用试剂包括:

异腈: 用于Ugi反应形成焦谷氨酸衍生物.

酰氯: 用于合成关键中间体.

手性硼试剂: 用于立体选择性烷基化反应.

主要产物

相似化合物的比较

类似化合物

乳酸菌素: 奥穆拉德的前体,在生理条件下会转化为奥穆拉德.

盐孢菌素A: 另一种具有类似作用机制的强效蛋白酶体抑制剂.

环氧霉素: 一种通过不同机制抑制蛋白酶体的天然产物.

独特之处

奥穆拉德的独特之处在于它能够特异性抑制20S蛋白酶体,而不影响细胞中的其他蛋白酶活性。 这种选择性使其成为研究蛋白酶体功能的宝贵工具,并成为治疗应用的有希望的候选者 .

属性

CAS 编号 |

154226-60-5 |

|---|---|

分子式 |

C10H15NO4 |

分子量 |

213.23 g/mol |

IUPAC 名称 |

(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1 |

InChI 键 |

FWPWHHUJACGNMZ-BSZUBZAZSA-N |

SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

手性 SMILES |

CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O |

规范 SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

外观 |

Solid powder |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

c-lact compound clasto-lactacystin beta-lactone clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

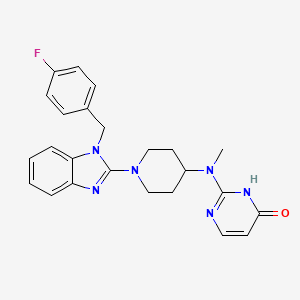

![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)

![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)